REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[Cl-].[NH4+:10]>CO>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][NH:10][CH2:2][CH2:1][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under argon for 27 h
|
Duration
|
27 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on the rotavap
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in H2O (200 mL)
|
Type
|
EXTRACTION
|
Details
|
CH2Cl2 extraction (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4), and concentration
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil (5.73 g, 49% crude)
|
Type
|
CUSTOM
|
Details
|
2.9 g of this oil was chromatographed on silica gel (12% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCNCCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |